molecular formula C15H26O2 B14533015 Ethyl 3-(cyclopentylmethylidene)heptanoate CAS No. 62444-19-3

Ethyl 3-(cyclopentylmethylidene)heptanoate

Cat. No.: B14533015
CAS No.: 62444-19-3
M. Wt: 238.37 g/mol
InChI Key: LTJXZZMLXRFIIC-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopentylmethylidene)heptanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyclopentylmethylidene)heptanoate typically involves the esterification of 3-(cyclopentylmethylidene)heptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopentylmethylidene)heptanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

Major Products Formed

    Hydrolysis: 3-(cyclopentylmethylidene)heptanoic acid and ethanol.

    Reduction: 3-(cyclopentylmethylidene)heptanol.

    Oxidation: 3-(cyclopentylmethylidene)heptanoic acid.

Mechanism of Action

The mechanism of action of ethyl 3-(cyclopentylmethylidene)heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which then interacts with biological pathways to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(cyclopentylmethylidene)heptanoate stands out due to its unique cyclopentylmethylidene group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62444-19-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

ethyl 3-(cyclopentylmethylidene)heptanoate

InChI

InChI=1S/C15H26O2/c1-3-5-8-14(12-15(16)17-4-2)11-13-9-6-7-10-13/h11,13H,3-10,12H2,1-2H3

InChI Key

LTJXZZMLXRFIIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1CCCC1)CC(=O)OCC

Origin of Product

United States

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